UT-A1 Inhibitory Potency: Target Compound vs. UTA1inh-A1
The target compound inhibits rat UT‑A1 with an IC₅₀ of 5.0 µM, which is approximately 6.7‑fold less potent than the reference inhibitor UTA1inh‑A1 (IC₅₀ 0.75 µM) measured under identical assay conditions (MDCK cells expressing UT‑A1, 15‑min incubation, fluorescence plate reader readout) [1]. This quantitative potency difference defines the target compound as a moderate‑affinity tool suitable for studies where partial UT‑A1 blockade is desired, whereas UTA1inh‑A1 serves as a high‑potency positive control [2].
| Evidence Dimension | UT-A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 µM (5000 nM) |
| Comparator Or Baseline | UTA1inh‑A1: 0.75 µM (750 nM) |
| Quantified Difference | 6.7‑fold lower potency for target compound |
| Conditions | Rat UT‑A1 expressed in MDCK cells; 15‑min incubation; fluorescence plate reader assay |
Why This Matters
Procurement decisions for UT‑A1 inhibitor tool compounds must match potency to the desired degree of target engagement; the 6.7‑fold difference determines whether the compound is suitable for partial inhibition or requires maximal blockade.
- [1] BindingDB Entry BDBM50575418. Affinity Data: IC₅₀ 5.00E+3 nM (rat UT‑A1). Assay: MDCK cells, fluorescence plate reader. View Source
- [2] BindingDB Entry BDBM50575385 (UTA1inh‑A1). Affinity Data: IC₅₀ 750 nM (rat UT‑A1). Assay: identical conditions. View Source
